

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AT791

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Compound of Interest

Compound Name: AT791

Cat. No.: B605656

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Abstract

AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). It represents a promising therapeutic candidate for the treatment of autoimmune diseases, such as systemic lupus erythematosus (SLE), by attenuating the aberrant activation of the innate immune system. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **AT791**, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to support further research and development of this compound.

Introduction

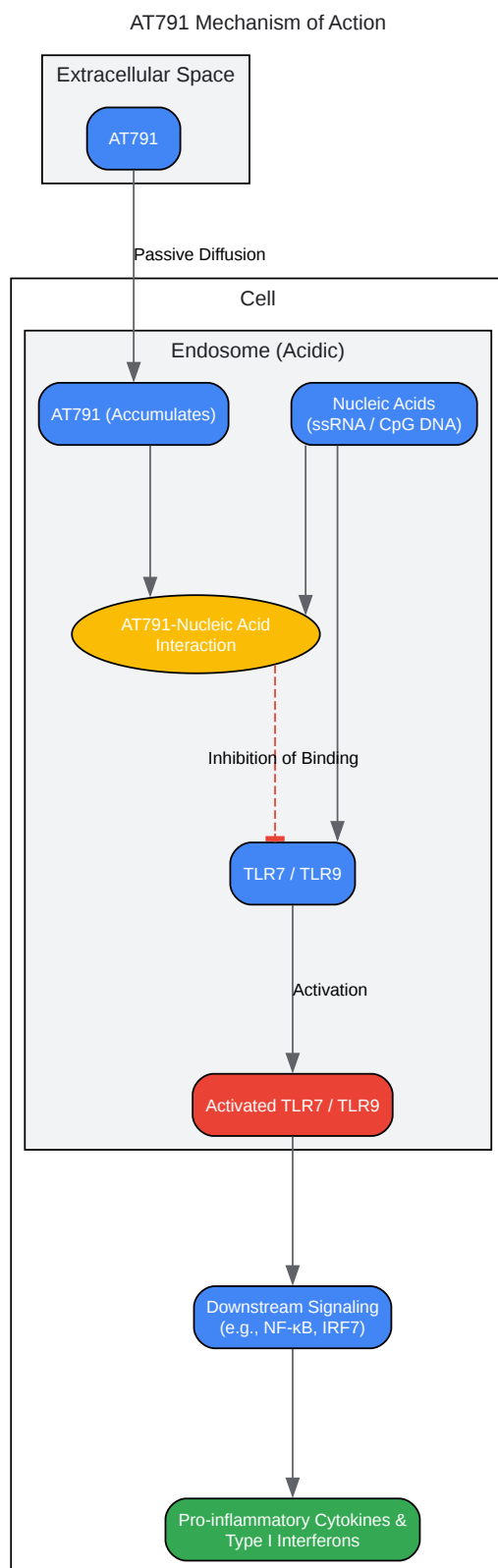
Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. In autoimmune diseases like lupus, the dysregulation of these pathways contributes to chronic inflammation and tissue damage. **AT791** has emerged as a dual inhibitor of TLR7 and TLR9, offering a targeted approach to modulate these pathological immune responses.

Pharmacodynamics

Mechanism of Action

AT791 is a "lysosomotropic" compound, characterized by its lipophilic nature and the presence of weak base amines. This chemical property facilitates its accumulation within the acidic intracellular compartments, such as endolysosomes, where TLR7 and TLR9 are located. The proposed mechanism of action involves a weak interaction of **AT791** with nucleic acids (ssRNA and CpG DNA), which in turn prevents their binding to and activation of TLR7 and TLR9. This ultimately inhibits the downstream signaling pathways and the subsequent production of inflammatory mediators.

Caption: Proposed mechanism of action of **AT791**.



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In Vitro Activity

AT791 has demonstrated potent inhibitory activity against TLR7 and TLR9 in various in vitro assays. The half-maximal inhibitory concentrations (IC50) have been determined in human embryonic kidney (HEK) 293 cells engineered to express these receptors.

Receptor	Cell Line	Agonist	IC50 (μM)
TLR9	HEK293	CpG DNA	0.04 ^[1]
TLR7	HEK293	R848	3.33 ^[1]
TLR9-DNA Interaction	In vitro assay	-	1 - 10 ^[1]

Pharmacokinetics

While detailed pharmacokinetic parameters for **AT791** are not extensively published in publicly available literature, the compound is described as being orally bioavailable. The following sections summarize the available information.

In Vivo Pharmacodynamics in Mice

The in vivo efficacy of **AT791** has been demonstrated in a mouse model of TLR9-mediated inflammation. Oral administration of **AT791** was shown to effectively suppress the production of serum interleukin-6 (IL-6) induced by the TLR9 agonist CpG1668 DNA.

Animal Model	Dose (Oral)	Challenge	Pharmacodynamic Effect
Mouse	20 mg/kg ^[1]	CpG1668 DNA	Effective suppression of short-term induction of serum IL-6 ^[1]

No quantitative data on Cmax, Tmax, half-life, clearance, or volume of distribution for **AT791** in mice is available in the reviewed literature.

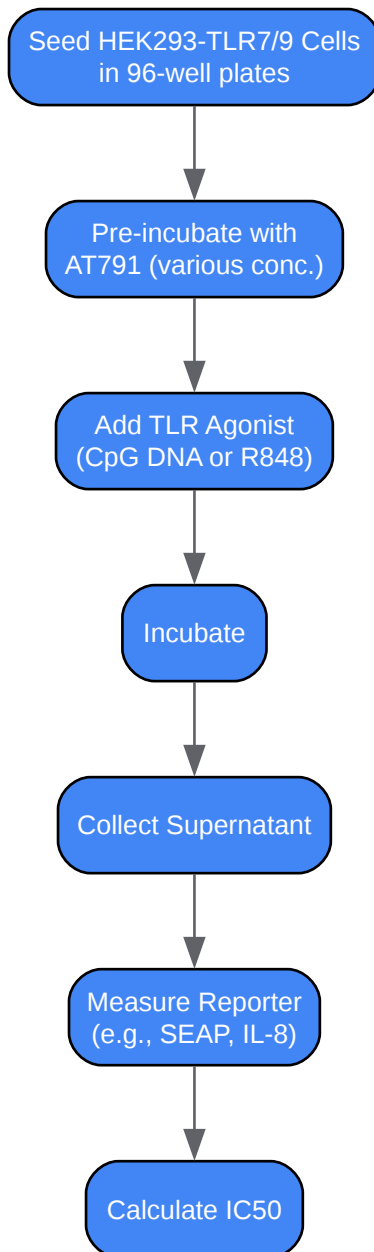
Experimental Protocols

In Vitro IC50 Determination in HEK293 Cells

- Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express either human TLR7 or TLR9.
- Agonists:
 - TLR9: CpG oligodeoxynucleotides (e.g., CpG-A ODN 2216).
 - TLR7: Resiquimod (R848).
- Methodology:
 - HEK293 cells are seeded in 96-well plates.
 - Cells are pre-incubated with varying concentrations of **AT791** for a specified period (e.g., 1 hour).
 - The respective agonist (CpG DNA or R848) is added to the wells to stimulate the TLRs.
 - After an incubation period, the cell supernatant is collected.
 - The concentration of a downstream reporter, such as secreted alkaline phosphatase (SEAP) or a pro-inflammatory cytokine (e.g., IL-8), is measured using a suitable assay (e.g., colorimetric or ELISA).
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for in vitro IC50 determination.

In Vitro IC50 Determination Workflow



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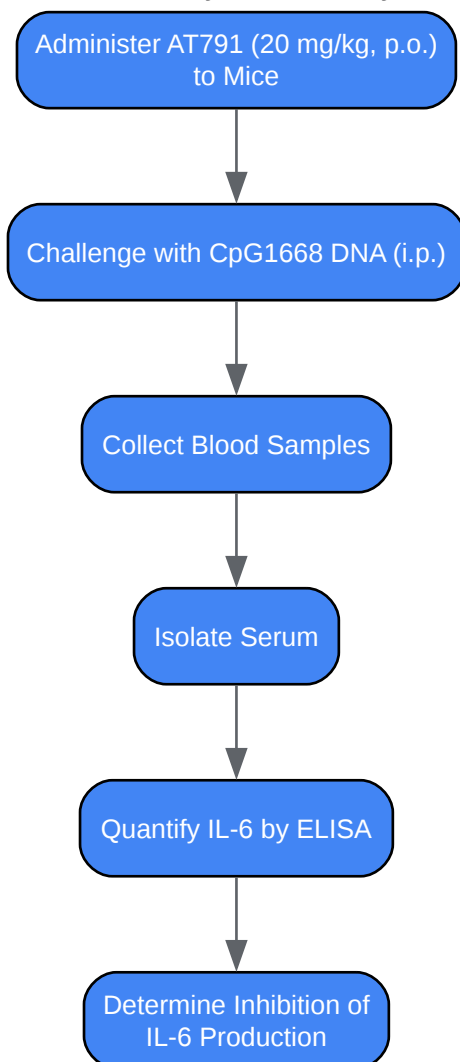
In Vivo Pharmacodynamic Study in Mice

- Animal Model: C57BL/6 mice.
- Dosing: **AT791** is administered orally (p.o.) at a dose of 20 mg/kg. The vehicle used for formulation is not specified in the available literature.

- Challenge: After a defined pre-treatment period with **AT791**, mice are challenged with an intraperitoneal (i.p.) injection of CpG1668 DNA to induce a systemic inflammatory response.
- Sample Collection: Blood samples are collected at a specified time point after the CpG challenge (e.g., 2-4 hours).
- Analysis: Serum is isolated from the blood samples, and the concentration of IL-6 is quantified using an enzyme-linked immunosorbent assay (ELISA).
- Endpoint: The percentage of inhibition of CpG-induced IL-6 production in **AT791**-treated mice is calculated relative to vehicle-treated control animals.

Caption: Workflow for in vivo pharmacodynamic study.

In Vivo Pharmacodynamic Study Workflow



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Conclusion

AT791 is a potent dual inhibitor of TLR7 and TLR9 with a well-defined mechanism of action centered on its accumulation in acidic intracellular vesicles. Its in vitro activity and in vivo efficacy in a mouse model of TLR9-mediated inflammation underscore its potential as a therapeutic agent for autoimmune diseases. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for its further clinical development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on **AT791** and other TLR7/9 inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic properties of **AT791** and to establish a clear pharmacokinetic/pharmacodynamic relationship.

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References

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